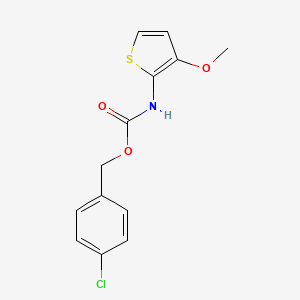

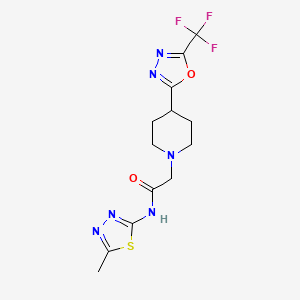

4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate (CB-MTC) is a synthetic organic compound that is used in various scientific research applications. It is a member of the carbamate family of compounds, which are known for their ability to form strong covalent bonds with other molecules. CB-MTC is a versatile compound that has been used in a variety of laboratory experiments, including those involving protein-ligand interactions, enzyme inhibition, and cell signaling.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate is involved in the synthesis of various chemical compounds with potential applications in scientific research. For instance, the study on Multi-13 C-labelled inhibitors of tubulin assembly presents the synthesis of methyl N-(1H-benzimidazol-2-yl) carbamates with various substituents, which are enriched in carbon-13 at specific positions. These compounds, including derivatives with chlorobenzyl groups, are synthesized for their potential use in understanding tubulin assembly, a critical process in cell division and a target for cancer therapy (Cheung, H. H. A., Chau, D., & Lacey, E., 1987).

Another study on Directed Lithiation describes the lithiation process of compounds, including those with chlorobenzyl and methoxyphenyl groups. These processes are critical for introducing various functional groups into compounds, leading to the synthesis of complex molecules for pharmaceutical applications (Smith, K., El‐Hiti, G., & Alshammari, M., 2013).

Electronic and Spectroscopic Analysis

The Electronic, Nonlinear Optical and Spectroscopic Analysis of heterocyclic compounds, including those with chlorobenzyl and methoxybenzyl groups, explores their electronic properties and potential applications in materials science. These compounds' electronic properties, such as ionization potential and electron affinity, are studied for their relevance in designing materials with specific optical and electronic functions (Beytur, M., & Avinca, I., 2021).

Pharmacological Applications

In the domain of pharmacology, Prodrugs for amidines research has synthesized carbamate analogues of compounds for evaluating their potential as prodrugs against Pneumocystis carinii pneumonia (PCP). This study underscores the importance of chlorobenzyl and methoxybenzyl groups in the development of therapeutic agents, showcasing their potential in enhancing drug efficacy and reducing toxicity (Rahmathullah, S. M., Hall, J. E., Bender, B. C., McCurdy, D. R., Tidwell, R. R., & Boykin, D. W., 1999).

Photocatalytic Applications

The research on Selective photocatalytic oxidation highlights the use of titanium dioxide for oxidizing benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into their corresponding aldehydes. This study presents a novel approach to photocatalytic reactions, potentially useful in environmental and synthetic chemistry for the selective oxidation of organic compounds (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQXNMMCXCGZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326377 |

Source

|

| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477845-97-9 |

Source

|

| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)

![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)

methanone](/img/structure/B2861807.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)